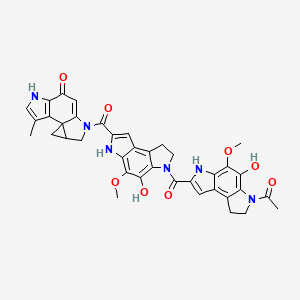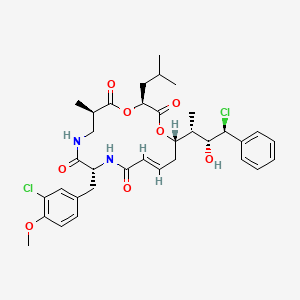
Cryptophycin 8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cryptophycin 8 is a natural product found in Nostoc with data available.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties and Mechanism of Action
Cryptophycins, including Cryptophycin 8, are a family of 16-membered macrolide antimitotic agents known for their potent anticancer properties. These compounds, derived from the cyanobacteria Nostoc sp., target tubulin protein, functioning as stabilizers of microtubule dynamics. They exhibit extraordinary potency, depolymerizing microtubules at higher concentrations and inducing apoptotic responses much more rapidly and at considerably lower concentrations than many clinically used compounds. The complex structure of Cryptophycin, characterized by amide and ester linkages, enables extensive structure-activity studies, facilitating the synthesis of various analogs and derivatives aimed at enhancing therapeutic potential and mitigating side effects, such as neurotoxicity, observed in some clinical trials (Eggen & Georg, 2002; Weiss et al., 2017).
Targeted Drug Delivery
Recent advancements in the application of Cryptophycin 8 involve its use in targeted drug delivery systems. Cryptophycin conjugates, designed to target specific cell markers like integrin αvβ3, have been explored. These conjugates show promise in delivering potent anticancer agents specifically to tumor cells, potentially minimizing side effects and improving therapeutic outcomes. The modification and conjugation of Cryptophycin to specific targeting moieties offer a promising avenue for the development of more efficient and targeted cancer therapies (Borbély et al., 2019; Verma et al., 2015).
Biosynthetic Characterization and Assembly
Understanding the biosynthetic pathways of Cryptophycin 8 provides insights into its production and potential modifications for therapeutic use. Studies on the cryptophycin gene cluster and the biosynthetic pathways in cyanobacteria contribute to our understanding of how these potent compounds are naturally produced and how they can be synthetically modified for medical applications (Ding et al., 2008; Magarvey et al., 2006).
Enhancing Production through Environmental Stimulation
Research into optimizing the production of Cryptophycin 8 involves manipulating environmental conditions, such as light photoperiod, wavelength, and intensity. These studies aim to maximize the yield of Cryptophycin by stressing cyanobacteria, potentially making the large-scale production of these compounds more feasible for clinical applications (Polyzois et al., 2020).
Eigenschaften
Produktname |
Cryptophycin 8 |
|---|---|
Molekularformel |
C35H44Cl2N2O8 |
Molekulargewicht |
691.6 g/mol |
IUPAC-Name |
(3S,6R,10R,13E,16S)-16-[(2R,3R,4S)-4-chloro-3-hydroxy-4-phenylbutan-2-yl]-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone |
InChI |
InChI=1S/C35H44Cl2N2O8/c1-20(2)16-29-35(44)46-27(22(4)32(41)31(37)24-10-7-6-8-11-24)12-9-13-30(40)39-26(33(42)38-19-21(3)34(43)47-29)18-23-14-15-28(45-5)25(36)17-23/h6-11,13-15,17,20-22,26-27,29,31-32,41H,12,16,18-19H2,1-5H3,(H,38,42)(H,39,40)/b13-9+/t21-,22+,26-,27+,29+,31+,32-/m1/s1 |
InChI-Schlüssel |
TVIRNGFXQVMMGB-OFWIHYRESA-N |
Isomerische SMILES |
C[C@@H]1CNC(=O)[C@H](NC(=O)/C=C/C[C@H](OC(=O)[C@@H](OC1=O)CC(C)C)[C@H](C)[C@H]([C@H](C2=CC=CC=C2)Cl)O)CC3=CC(=C(C=C3)OC)Cl |
Kanonische SMILES |
CC1CNC(=O)C(NC(=O)C=CCC(OC(=O)C(OC1=O)CC(C)C)C(C)C(C(C2=CC=CC=C2)Cl)O)CC3=CC(=C(C=C3)OC)Cl |
Synonyme |
cryptophycin 8 cryptophycin-8 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



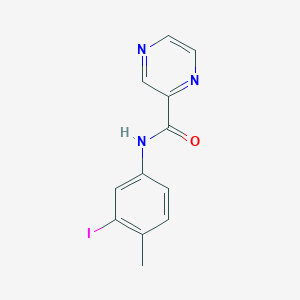

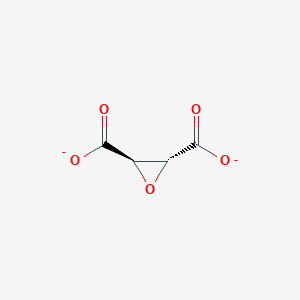
![N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]cyclohexanecarboxamide](/img/structure/B1242259.png)


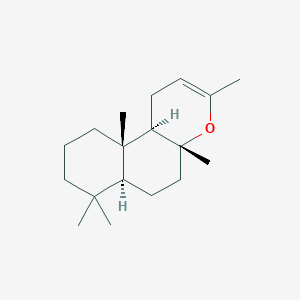
![N-(4-methylphenyl)-2-{(4E)-4-[(5-methylthien-2-yl)methylene]-2,5-dioxoimidazolidin-1-yl}acetamide](/img/structure/B1242269.png)
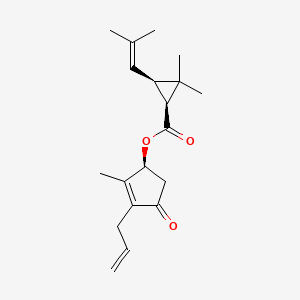

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1,3-benzodioxol-5-yl)-N'-[(E)-(3-fluorophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1242273.png)

![4-{3-[4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridin-1-yl]-2-hydroxypropoxy}benzamide](/img/structure/B1242277.png)
